- Method for preparation of OSI-906 via palladium-catalyzed coupling of cis-3-(8-amino-1-halo-imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol and 2-phenyl-7-alkoxyboroquinoline, World Intellectual Property Organization, , ,
Cas no 936901-74-5 (cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-BROMO-8-CHLOROIMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYLCYCLOBUTANOL
- (1S,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- SB17810
- 3-(1-Bromo-8-chloroimidazo [1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol
- 3-(1-Bromo-8-chloroimidazo[1,5-alpha]pyrazin-3-yl)-1-methylcyclobutanol
- (1s,3r)-3-{1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl}-1-methylcyc
- cis-3-(1-Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol (ACI)
- 1-Bromo-8-chloro-3-(cis-3-hydroxy-3-methylcyclobutyl)imidazo[3,4-a]pyrazine
- cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
-
- Inchi: 1S/C11H11BrClN3O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3/t6-,11+
- InChI Key: BHANQQWNLCKMCA-JCJUMFQOSA-N
- SMILES: BrC1=C2C(=NC=CN2C([C@@H]2C[C@@](O)(C)C2)=N1)Cl
Computed Properties
- Exact Mass: 314.97740 g/mol
- Monoisotopic Mass: 314.97740 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 50.4
- Molecular Weight: 316.58
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12197-5g |
(1s,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
936901-74-5 | 95% | 5g |
$3000 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7310-100mg |
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol |
936901-74-5 | 95% | 100mg |
¥619.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7310-250mg |
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol |
936901-74-5 | 95% | 250mg |
¥828.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7310-500mg |
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol |
936901-74-5 | 95% | 500mg |
¥1382.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7310-1g |
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol |
936901-74-5 | 95% | 1g |
¥2074.0 | 2024-04-16 | |
| Ambeed | A313056-1g |
(1S,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
936901-74-5 | 98% | 1g |
$429.0 | 2025-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537932-1g |
(1R,3r)-3-(8-bromo-1-chloropyrrolo[1,2-a]pyrazin-6-yl)-1-methylcyclobutan-1-ol |
936901-74-5 | 98% | 1g |
¥2635.00 | 2024-04-24 | |
| Chemenu | CM530184-1g |
(1S,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
936901-74-5 | 98% | 1g |
$326 | 2024-07-19 | |
| Crysdot LLC | CD11009383-1g |
(1S,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
936901-74-5 | 97% | 1g |
$327 | 2024-07-19 | |
| Crysdot LLC | CD11009383-5g |
(1S,3s)-3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
936901-74-5 | 97% | 5g |
$982 | 2024-07-19 |
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors, United States, , ,
Production Method 4
1.2 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
- Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631
Production Method 5
- Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(4), 979-984
Production Method 6
1.2 Reagents: Ammonium chloride Solvents: Water ; -78 °C
- Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5
- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Raw materials
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Preparation Products
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Suppliers
cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
Exploring the Chemistry and Applications of cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-74-5)
The compound cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-74-5) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique imidazo[1,5-a]pyrazine core and cyclobutanol moiety, this molecule represents a promising scaffold for the development of novel therapeutics. Researchers are particularly interested in its potential applications in targeting protein-protein interactions (PPIs) and modulating kinase signaling pathways, which are hot topics in contemporary drug development.
One of the most intriguing aspects of cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is its structural complexity. The presence of both bromo and chloro substituents on the imidazo[1,5-a]pyrazine ring system enhances its reactivity and provides multiple sites for further chemical modifications. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the context of fragment-based drug design (FBDD), a strategy that has gained traction in recent years due to its efficiency in identifying potent drug candidates.
In the realm of bioactive compounds, cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol has shown promise in preliminary studies. Its imidazo[1,5-a]pyrazine core is known to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzyme inhibitors. This versatility has led to increased interest in exploring its potential as a lead compound for treating diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The cyclobutanol group further contributes to its pharmacological profile by influencing its metabolic stability and binding affinity.
From a synthetic chemistry perspective, the preparation of cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol involves sophisticated techniques such as transition metal-catalyzed cross-coupling reactions and stereoselective synthesis. These methods are critical for achieving the desired cis configuration, which is essential for the compound's biological activity. The growing demand for chiral building blocks in pharmaceutical research underscores the importance of such synthetic approaches.
The compound's CAS No. 936901-74-5 serves as a unique identifier in chemical databases, facilitating its retrieval and study. Researchers often search for this CAS number to access detailed information about its properties, safety data, and commercial availability. In the era of big data and AI-driven drug discovery, having accurate and accessible chemical identifiers is more important than ever. This aligns with the broader trend of leveraging computational chemistry and machine learning to accelerate the identification of novel drug candidates.
Another area where cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is making waves is in the field of chemical biology. Its ability to serve as a molecular probe enables scientists to investigate complex biological processes at the molecular level. This is particularly relevant in the study of cell signaling pathways and epigenetic regulation, which are key focus areas in modern biomedical research. The compound's imidazo[1,5-a]pyrazine scaffold is also being explored for its potential in photodynamic therapy (PDT), a cutting-edge approach to cancer treatment.
In conclusion, cis-3-(1-bromo-8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-74-5) is a multifaceted compound with significant potential in both medicinal chemistry and chemical biology. Its unique structural features, combined with its diverse applications, make it a subject of ongoing research and development. As the scientific community continues to explore its capabilities, this compound is likely to play a pivotal role in advancing our understanding of drug-target interactions and the development of next-generation therapeutics.
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